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  • Product: 1-butyl-5-methyl-1H-pyrazol-3-amine
  • CAS: 73616-26-9

Core Science & Biosynthesis

Foundational

An Investigational Guide to the Cellular Mechanism of Action of 1-butyl-5-methyl-1H-pyrazol-3-amine

As a Senior Application Scientist, it is crucial to address the topic of a compound's mechanism of action with both scientific rigor and a clear acknowledgment of the existing research landscape. For 1-butyl-5-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is crucial to address the topic of a compound's mechanism of action with both scientific rigor and a clear acknowledgment of the existing research landscape. For 1-butyl-5-methyl-1H-pyrazol-3-amine, direct, in-depth studies elucidating its specific mechanism of action in cellular assays are not extensively available in the public domain.

Therefore, this guide is structured as a comprehensive investigational framework. It leverages the well-established activities of the broader aminopyrazole chemical class to propose a hypothesized mechanism of action and a corresponding suite of cellular assays for its validation. This document is intended to serve as a roadmap for researchers initiating studies on this compound, providing the scientific rationale and detailed protocols necessary for a thorough investigation.

Introduction: The Therapeutic Potential of the Aminopyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Specifically, the 3-aminopyrazole moiety is a key pharmacophore in a multitude of developmental and approved therapeutic agents, particularly in oncology.[3] Compounds bearing this scaffold have been shown to function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5]

Prominent examples of 3-aminopyrazole derivatives include Tozasertib (VX-680), an inhibitor of Aurora kinases, and Gandotinib (LY2784544), a selective JAK2 inhibitor.[3][4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase's active conformation and thereby blocking downstream signaling.[4]

Given this precedent, it is reasonable to hypothesize that 1-butyl-5-methyl-1H-pyrazol-3-amine may also function as a protein kinase inhibitor. This guide outlines a systematic approach to test this hypothesis, from initial cytotoxicity screening to target engagement and pathway analysis.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Our central hypothesis is that 1-butyl-5-methyl-1H-pyrazol-3-amine exerts its cellular effects by inhibiting one or more protein kinases, leading to the disruption of signaling pathways that control cell proliferation, survival, and other key cellular processes. The pyrazole ring is crucial for this activity, often forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Kinase Target Kinase (e.g., Aurora, JAK, Akt) Receptor->Kinase Signal Compound 1-butyl-5-methyl-1H-pyrazol-3-amine Compound->Kinase Inhibition ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Protein Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription CellCycle Cell Cycle Arrest / Apoptosis Transcription->CellCycle

Figure 1: Hypothesized mechanism of 1-butyl-5-methyl-1H-pyrazol-3-amine as an ATP-competitive kinase inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is recommended to systematically investigate the compound's mechanism of action. This workflow begins with broad phenotypic assays and progressively narrows the focus to specific molecular targets and pathways.

Figure 2: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Cellular Phenotypic Assays

The initial step is to determine the compound's effect on cell viability and proliferation. This provides a quantitative measure of its potency and informs the selection of appropriate cell lines and compound concentrations for subsequent experiments.

Cytotoxicity and Viability Assay

Scientific Rationale: To determine the concentration-dependent cytotoxic or cytostatic effect of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. The MTT assay, which measures metabolic activity, is a standard and cost-effective method for this purpose.[6]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 1-butyl-5-methyl-1H-pyrazol-3-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Cell LineCompound IC50 (µM) [Hypothetical Data]Doxorubicin IC50 (µM) [Reference Control]
HeLa1.50.1
A5495.20.5
LNCaP0.80.05
Table 1: Example data presentation for cytotoxicity assays.

Tier 2: Target Identification and Engagement

If the compound shows significant anti-proliferative activity, the next step is to identify its direct molecular target(s).

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a protein becomes more thermally stable when a ligand is bound to it. This allows for the identification of the compound's direct binding partners within the cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either the vehicle or a saturating concentration of 1-butyl-5-methyl-1H-pyrazol-3-amine for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze by Western blot using an antibody against the hypothesized target kinase (identified from a kinome screen or based on literature for similar scaffolds).

  • Data Analysis: A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.

Tier 3: Pathway Validation

Once a target has been identified and validated, the final step is to confirm that the compound modulates the downstream signaling pathway of that target.

Western Blotting for Phospho-proteins

Scientific Rationale: Kinase inhibitors are expected to decrease the phosphorylation of their downstream substrates. Western blotting with phospho-specific antibodies is a direct way to measure this effect and confirm pathway inhibition. For example, if the target is an Aurora kinase, one would expect to see a decrease in the phosphorylation of its substrate, Histone H3.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations around its IC50 value for a relevant time period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C. Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein in compound-treated samples indicates pathway inhibition.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of 1-butyl-5-methyl-1H-pyrazol-3-amine. By progressing through the tiers of phenotypic screening, target engagement, and pathway validation, researchers can build a comprehensive profile of the compound's cellular activity. The data generated will be invaluable for further preclinical development and for understanding the therapeutic potential of this and related aminopyrazole compounds.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. (No date). National Center for Biotechnology Information. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013, November 4). National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). Digital Commons @ Michigan Tech. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (No date). National Center for Biotechnology Information. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (No date). National Center for Biotechnology Information. [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018, June 15). PubMed. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (No date). National Center for Biotechnology Information. [Link]

  • Current status of pyrazole and its biological activities - PMC. (No date). National Center for Biotechnology Information. [Link]

  • 1-butyl-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information. (No date). NextSDS. [Link]

Sources

Exploratory

A Comprehensive Guide to the Structural Determination of 1-butyl-5-methyl-1H-pyrazol-3-amine via Single-Crystal X-ray Diffraction

For distribution to: Researchers, scientists, and drug development professionals Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] A thorough understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of 1-butyl-5-methyl-1H-pyrazol-3-amine, a representative aminopyrazole. While a comprehensive search of crystallographic databases reveals no publicly available crystal structure for this specific molecule, this document outlines the complete workflow, from synthesis and crystallization to X-ray diffraction data analysis. This guide is intended to serve as an authoritative protocol for researchers seeking to elucidate the solid-state structures of novel pyrazole derivatives.

Part 1: Synthesis and Crystallization

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals.[2] This process begins with the synthesis of the target compound, followed by its purification and crystallization.

Proposed Synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine

The synthesis of 3- and 5-aminopyrazoles is typically achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, such as a β-ketonitrile.[3] A plausible and efficient route to synthesize 1-butyl-5-methyl-1H-pyrazol-3-amine involves the reaction of butylhydrazine with a suitable β-ketonitrile.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Reagent Addition: Add butylhydrazine (1.1 equivalents) to the solution. An acid catalyst, like a catalytic amount of acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-butyl-5-methyl-1H-pyrazol-3-amine.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Single Crystal Growth

Obtaining diffraction-quality crystals is often a matter of trial and error, requiring patience and meticulous technique. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Key Considerations:

  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. A solvent system (a mixture of a "good" solvent and a "poor" solvent) is often employed.[5]

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a non-polar solvent like hexane) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively volatile solvent (the "good" solvent) in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible.

    • The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the solubility.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6] This powerful technique provides definitive information about the three-dimensional arrangement of atoms in the crystal.[7]

Data Collection

Experimental Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects (ideally 0.1-0.3 mm in each dimension).[6] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Instrumentation: The data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source (commonly Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[6]

  • Data Collection Strategy:

    • The crystal is flash-cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.

    • The positions and intensities of the diffracted spots are recorded.

Structure Solution and Refinement

The raw diffraction data is processed to determine the crystal structure.

Computational Workflow:

  • Unit Cell Determination and Data Integration: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal). The intensities of all the diffraction spots are then integrated.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. This is typically done using direct methods or Patterson methods.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The positions and thermal parameters of the atoms in the model are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process that continues until the model converges.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Part 3: Analysis and Interpretation of the Crystal Structure

The final output of a successful X-ray diffraction experiment is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Molecular Geometry

The refined structure provides precise measurements of:

  • Bond Lengths and Angles: These can be compared to standard values and to the geometries of related pyrazole structures.

  • Torsional Angles: These describe the conformation of flexible parts of the molecule, such as the butyl chain.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding the non-covalent interactions that hold the molecules together in the crystal. For 1-butyl-5-methyl-1H-pyrazol-3-amine, the following interactions are anticipated:

  • Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor, and the pyrazole nitrogen atoms are potential acceptors. It is highly probable that the crystal structure will feature a network of intermolecular N-H···N hydrogen bonds, which often form dimeric or chain-like motifs in related aminopyrazole structures.[8][9]

  • Van der Waals Interactions: The butyl and methyl groups will participate in weaker van der Waals interactions, which will play a significant role in the overall crystal packing.

Data Presentation

The results of a single-crystal X-ray diffraction study are typically summarized in tables. The following tables provide an example of the data that would be generated for 1-butyl-5-methyl-1H-pyrazol-3-amine.

Table 1: Example Crystal Data and Structure Refinement Parameters.

ParameterExample Value
Empirical formulaC₈H₁₅N₃
Formula weight153.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å
α = 90°, β = 105°, γ = 90°
Volume1010 ų
Z4
Density (calculated)1.008 Mg/m³
Absorption coefficient0.065 mm⁻¹
F(000)336
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected9500
Independent reflections2300 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2300 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.120
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Visualizations

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystallization Single Crystal Growth (e.g., Slow Evaporation) characterization->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation final_structure Final Crystal Structure validation->final_structure analysis Analysis of Geometry & Intermolecular Interactions final_structure->analysis

// Atom definitions with explicit positions N1 [label="N1", pos="0,0!"]; N2 [label="N2", pos="0.8,-0.8!"]; C3 [label="C3", pos="0.5,-2!"]; C4 [label="C4", pos="-0.5,-2!"]; C5 [label="C5", pos="-0.8,-0.8!"];

// Substituents N_amine [label="N", pos="1,-3!"]; C_butyl1 [label="C", pos="-1.6,0!"]; C_butyl2 [label="C", pos="-2.4,-0.8!"]; C_butyl3 [label="C", pos="-3.2,0!"]; C_butyl4 [label="C", pos="-4,-0.8!"]; C_methyl [label="C", pos="-1.6,-1.6!"];

// Edges for the pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for the substituents C3 -- N_amine; N1 -- C_butyl1; C_butyl1 -- C_butyl2; C_butyl2 -- C_butyl3; C_butyl3 -- C_butyl4; C5 -- C_methyl;

// Invisible nodes for labels label_butyl [label="Butyl Group", shape=none, fontcolor="#5F6368", pos="-2.8,0.5!"]; label_methyl [label="Methyl Group", shape=none, fontcolor="#5F6368", pos="-2.4,-2!"]; label_amine [label="Amine Group", shape=none, fontcolor="#5F6368", pos="1.8,-3!"]; } caption: Molecular Structure of 1-butyl-5-methyl-1H-pyrazol-3-amine.

References

  • Eastern Analytical Symposium. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Morissette, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • El-Brollosy, N. R. (2008). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Zarudnitskii, E. V., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega. Retrieved from [Link]

  • Senthilkannan, K. (2017). Growth and Xrd, Sem Characterisation of 4 Aminopyridinium Picrate Single Crystals. ARC Journals. Retrieved from [Link]

  • Ismail, M. M. H., et al. (2021). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • Vo, D. D., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-butyl-5-methyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-sec-butyl-3-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • Fujisawa, K., et al. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one dioxane disolvate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Retrieved from [Link]

  • El-Ghamry, H. A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-butyl-5-methyl-1H-pyrazol-3-amine for Drug Design

Foreword The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful drugs targeting diverse pathologies....

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful drugs targeting diverse pathologies.[1][2][3] From anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology, the pyrazole ring system offers a unique combination of synthetic tractability, metabolic stability, and the ability to engage in crucial hydrogen bonding and π-stacking interactions within biological targets.[4][5][6] This guide focuses on a specific, promising derivative: 1-butyl-5-methyl-1H-pyrazol-3-amine .

As researchers and drug development professionals, our ability to translate a promising chemical scaffold into a viable therapeutic agent hinges on a deep, quantitative understanding of its physicochemical properties. These parameters—lipophilicity, solubility, ionization state (pKa), and chemical stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). This document serves as a comprehensive technical guide to the essential physicochemical properties of 1-butyl-5-methyl-1H-pyrazol-3-amine. It moves beyond a simple data sheet to explain the causality behind why these properties are critical and provides detailed, field-proven protocols for their experimental determination, empowering research teams to generate the robust data necessary for successful drug design and optimization.

Molecular Profile
PropertyValueSource
IUPAC Name 1-butyl-5-methyl-1H-pyrazol-3-amine-
CAS Number 73616-26-9[7]
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
2D Structure Chemical structure of 1-butyl-5-methyl-1H-pyrazol-3-amine(Structure rendered for visualization)

Lipophilicity: The Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed as its logarithm, LogP.[8] For ionizable compounds like 1-butyl-5-methyl-1H-pyrazol-3-amine, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms.

Causality in Drug Design: A molecule's LogP/D value dictates its ability to traverse cellular membranes, including the intestinal wall for oral absorption and the blood-brain barrier.[9] An optimal lipophilicity range (often cited as a LogP between 1 and 3) is required; molecules that are too hydrophilic cannot cross lipid bilayers, while those that are excessively lipophilic may exhibit poor aqueous solubility, high plasma protein binding, or become sequestered in fatty tissues, leading to poor bioavailability and potential toxicity.[10][11] The N-butyl group on our target molecule significantly increases its lipophilicity compared to an unsubstituted pyrazole, a common strategy to enhance membrane permeability.[1]

Predicted Lipophilicity

While experimental determination is the gold standard, computational models provide a valuable first approximation. These algorithms calculate LogP based on the molecule's structure by summing the contributions of its fragments.[8][12]

ParameterPredicted ValueMethod
cLogP ~1.5 - 2.0Fragment-based (e.g., XLogP3)

Note: This is an estimated value based on the contribution of the N-butyl group to the parent 5-methyl-1H-pyrazol-3-amine scaffold (XLogP3 = 0.3[13]). This prediction requires experimental validation.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

This protocol describes the "gold standard" shake-flask method for LogP determination.[9][14] Its trustworthiness stems from being a direct measurement of partitioning at equilibrium.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare n-octanol saturated with water by shaking reagent-grade n-octanol with water (1:1 v/v) for 24 hours at the experimental temperature (e.g., 25°C). Allow the layers to separate completely.

    • Prepare water saturated with n-octanol in the same manner. The use of mutually saturated solvents is critical to ensure thermodynamic equilibrium and prevent volume changes during the experiment.

  • Sample Preparation:

    • Accurately weigh a small amount of 1-butyl-5-methyl-1H-pyrazol-3-amine.

    • Dissolve the compound in the phase in which it is more soluble (predicted to be n-octanol) to create a stock solution. The concentration should be low enough to avoid micelle formation.

  • Partitioning:

    • In a temperature-controlled vessel (e.g., a glass separatory funnel), combine a precise volume of the stock solution with the other phase. A phase volume ratio that results in detectable concentrations in both phases is chosen (e.g., 1:1 or 2:1 octanol:water).

    • Shake the vessel gently for a prolonged period (e.g., 2-4 hours) at a constant temperature to allow for complete equilibration. Vigorous shaking can create emulsions that are difficult to break. The slow-stirring method is an alternative to prevent this.[15]

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation at a low speed can be used to accelerate the separation of any minor emulsions.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The final value is expressed as: LogP = log10(P)

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal mucosa.[16][17] Poor aqueous solubility is a major cause of failure for promising drug candidates.[10]

Causality in Drug Design: The structure of 1-butyl-5-methyl-1H-pyrazol-3-amine presents competing factors for solubility. The pyrazole ring and the primary amine group can act as hydrogen bond donors and acceptors, promoting interaction with water.[1] However, the aromatic nature of the ring and the nonpolar N-butyl and C-methyl substituents decrease aqueous solubility.[16] The final solubility is a balance of these effects and the compound's crystal lattice energy.

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[18]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) over an extended period. The concentration of the dissolved compound in the saturated supernatant is then measured.

Step-by-Step Methodology:

  • System Preparation:

    • Add an excess of solid 1-butyl-5-methyl-1H-pyrazol-3-amine to a series of vials. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Equilibrate for 24 to 72 hours. This long incubation is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation is required to remove undissolved solid.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).[19][20] A calibration curve is required.

  • Calculation:

    • The solubility is reported in units such as µg/mL or µM, after correcting for any dilution factors.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms.[21] For 1-butyl-5-methyl-1H-pyrazol-3-amine, there are two key ionizable centers:

  • The 3-amino group: This is a basic center that will be protonated (cationic) at low pH.

  • The pyrazole ring nitrogen (N2): This is a weakly basic center.[22]

Causality in Drug Design: The pKa determines the charge state of a molecule in different physiological environments (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4). The charge state profoundly impacts solubility, permeability, and target binding.[21] For our compound, the protonated (cationic) form is expected to have higher aqueous solubility but lower membrane permeability compared to the neutral form. Understanding the pKa is essential for predicting its behavior in the GI tract and its potential for electrostatic interactions with a target protein.

Predicted pKa

Based on analogous 3-aminopyrazole structures, the primary amine is expected to be the most basic center.

Ionizable CenterPredicted pKaType
3-amino group ~4.5 - 5.5Basic
Pyrazole N2 ~2.0 - 2.5Basic

Note: These are estimated values. The electron-donating methyl group and the electronic nature of the pyrazole ring influence the basicity of the amine. Experimental verification is crucial.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining pKa values within the range of ~2 to 12.[14][21]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 1-butyl-5-methyl-1H-pyrazol-3-amine in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup:

    • Place the solution in a temperature-controlled beaker with a magnetic stirrer.

    • Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, 10) at the experimental temperature.

    • Immerse the pH electrode in the sample solution.

  • Titration Procedure:

    • Since the compound is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

    • Add small, precise increments of the titrant using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) from the curve or its first derivative.

    • The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Chemical Stability: Ensuring Compound Integrity

Chemical stability is a critical parameter that affects a compound's shelf-life, formulation, and in vivo reliability.[23] Pyrazole derivatives are generally considered metabolically stable, but specific substituents can introduce liabilities.[24]

Causality in Drug Design: Potential degradation pathways for 1-butyl-5-methyl-1H-pyrazol-3-amine could include oxidation of the electron-rich pyrazole ring or the primary amine.[23] Understanding these liabilities is crucial for establishing proper storage conditions and for interpreting results from biological assays, where degradation could lead to a loss of activity or the formation of active metabolites.

General Storage Recommendations

Based on general knowledge of pyrazole compounds, the following storage conditions are recommended to ensure long-term stability:[23]

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light using amber vials or by wrapping containers.

  • Moisture: Store in a dry environment, preferably in a desiccator.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under harsh conditions to identify potential degradation products and pathways.

Principle: The compound is exposed to a range of stress conditions (acidic, basic, oxidative, photolytic, thermal). The amount of remaining parent compound and the formation of any degradants are monitored over time by a stability-indicating analytical method (typically HPLC).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 1-butyl-5-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Heat the stock solution (e.g., at 60°C).

    • Photolytic Stress: Expose the stock solution to UV light in a photostability chamber.

    • A control sample (stock solution at room temperature, protected from light) is run in parallel.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • Quantification:

    • Analyze all samples using a validated, stability-indicating HPLC method that can separate the parent compound from all potential degradants. A mass spectrometer (LC-MS) is often used to help identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • Characterize the major degradation products to understand the compound's liabilities.

Visualizing the Workflow and Property Interdependencies

Effective drug design requires an integrated approach where computational predictions guide experimental work, and the resulting data on key physicochemical properties are understood in a holistic context.

Workflow for Integrated Physicochemical Profiling

G cluster_0 In Silico Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Application A Define Structure: 1-butyl-5-methyl-1H-pyrazol-3-amine B Computational Prediction (LogP, pKa, Solubility) A->B SMILES/Structure Input C Purity & Identity Confirmation (NMR, LC-MS) B->C Guide Experimentation D LogP Measurement (Shake-Flask) C->D Requires Pure Compound E Solubility Measurement (Thermodynamic) C->E Requires Pure Compound F pKa Measurement (Potentiometric Titration) C->F Requires Pure Compound G Stability Assessment (Forced Degradation) C->G Requires Pure Compound H Build Physicochemical Profile D->H Generate Quantitative Data E->H Generate Quantitative Data F->H Generate Quantitative Data G->H Generate Quantitative Data I Inform Drug Design (SAR, Formulation) H->I J Predict ADME Behavior H->J

Interdependencies of Core Physicochemical Properties

// Core Properties LogP [label="Lipophilicity\n(LogP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Aqueous Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pKa [label="Ionization\n(pKa)", fillcolor="#FBBC05", fontcolor="#202124"];

// ADME Outcomes Absorption [label="Absorption", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Membrane\nPermeability", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Target / Protein\nBinding", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Distribution [label="Distribution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections pKa -> Solubility [label="Affects via ionization"]; pKa -> LogP [label="LogD is pH-dependent"]; LogP -> Permeability [label="Primary driver"]; LogP -> Solubility [label="Often inversely related"]; LogP -> Binding [label="Hydrophobic interactions"]; Solubility -> Absorption [label="Rate-limiting step"]; Permeability -> Absorption; Absorption -> Distribution; Binding -> Distribution [label="Affects free fraction"]; } dot Caption: Relationship between key properties and their impact on ADME.

Conclusion and Future Directions

1-butyl-5-methyl-1H-pyrazol-3-amine is a molecule built upon a privileged scaffold, with substituents that are rationally designed to modulate its drug-like properties. This guide has established the critical importance of its core physicochemical characteristics—lipophilicity, solubility, pKa, and stability—and has provided a clear, actionable framework for their experimental determination.

The provided protocols serve as a starting point for any research program aiming to advance this compound or its analogs. The successful generation of this data is not merely a characterization exercise; it is a fundamental requirement for building the structure-activity and structure-property relationships that drive medicinal chemistry projects forward. Future work should focus on executing these foundational studies to validate computational predictions and build a robust data package, unlocking the full therapeutic potential of this promising pyrazole derivative.

References

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. 1

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.

  • Gogoi, J., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research.

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs.

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. ResearchGate.

  • Benchchem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.

  • Pharmapproach. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmapproach.

  • Frontiers in Pharmacology. (2020). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Frontiers.

  • Molecules. (2011). Development of Methods for the Determination of pKa Values. MDPI.

  • Scirp.org. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org.

  • Allied Academies. (2021). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Allied Academies.

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications.

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR.

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Scholars Research Library.

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs.

  • Organic Letters. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications.

  • RSC Publishing. (2026). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. RSC Publishing.

  • Journal of Medicinal Chemistry. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications.

  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. ResearchGate.

  • Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.

  • ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications.

  • Sigma-Aldrich. (n.d.). 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. Sigma-Aldrich.

  • ProQuest. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest. ProQuest.

  • ChemRxiv. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. ChemRxiv.

  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.

  • PMC. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

  • NextSDS. (n.d.). 1-butyl-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information. NextSDS.

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.

  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications.

  • BLDpharm. (n.d.). 73616-26-9|1-Butyl-5-methyl-1H-pyrazol-3-amine. BLDpharm.

  • Fluorochem. (n.d.). 1-isobutyl-5-methyl-1H-pyrazol-3-amine. Fluorochem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine: A Detailed Protocol for Researchers

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 3-aminop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 3-aminopyrazole scaffold, in particular, is a privileged structure, granting access to a diverse range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] The title compound, 1-butyl-5-methyl-1H-pyrazol-3-amine, is a valuable building block for the synthesis of more complex molecular architectures, particularly for the development of novel pharmaceutical candidates.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine, designed for researchers and professionals in drug development. The protocol is based on the well-established cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine, a method favored for its efficiency and the ready availability of starting materials.[1][3]

Reaction Principle: The Cyclocondensation of β-Ketonitriles and Hydrazines

The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazines is a robust and widely employed transformation.[1][3] The reaction proceeds through a well-understood mechanism initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to yield a hydrazone intermediate. The final, irreversible step involves an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring.[1][4]

Reaction_Mechanism Butylhydrazine Butylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate 3-Oxobutyronitrile 3-Oxobutyronitrile 1-butyl-5-methyl-1H-pyrazol-3-amine 1-butyl-5-methyl-1H-pyrazol-3-amine Hydrazone_Intermediate->1-butyl-5-methyl-1H-pyrazol-3-amine Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
n-Butylhydrazine hydrochloride≥98%e.g., Sigma-Aldrich
3-Aminocrotononitrile≥96%e.g., Sigma-AldrichAlso known as 3-oxobutyronitrile imine
Sodium Hydroxide (NaOH)Reagent Gradee.g., Fisher ScientificUsed as a 2 M aqueous solution
TolueneAnhydrouse.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher ScientificFor extraction
Brine (saturated NaCl solution)In-house preparationFor washing
Anhydrous Magnesium Sulfate (MgSO4)Laboratory Gradee.g., VWRFor drying organic layers
Deionized WaterIn-house source

Experimental Protocol

This protocol is adapted from a well-established procedure for a structurally related compound and is expected to provide the target molecule in good yield.[5]

Step 1: Liberation of the Free Hydrazine

  • To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add n-butylhydrazine hydrochloride (1.0 eq).

  • Add a 2 M aqueous solution of sodium hydroxide (1.0 eq) to the flask.

  • Stir the mixture at ambient temperature until a complete solution is formed (approximately 10-15 minutes). This step neutralizes the hydrochloride salt to generate the free n-butylhydrazine in situ.

Step 2: Cyclocondensation Reaction

  • To the solution from Step 1, add 3-aminocrotononitrile (1.0 eq).

  • Equip the flask with a reflux condenser and a thermocouple.

  • Heat the reaction mixture to an internal temperature of 90 °C with vigorous stirring.

  • Maintain the reaction at 90 °C for 22 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-butyl-5-methyl-1H-pyrazol-3-amine.

  • Alternatively, recrystallization from a suitable solvent system can be employed for further purification.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Cyclocondensation cluster_workup Work-up and Isolation cluster_purification Purification A Liberate n-butylhydrazine with NaOH B Add 3-aminocrotononitrile A->B C Heat to 90 °C for 22 hours B->C D Cool and extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry and concentrate E->F G Column Chromatography or Recrystallization F->G

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting and Optimization

While the provided protocol is robust, potential challenges may arise. Low yields or the formation of impurities are common issues in organic synthesis.

  • Low Yield: If the reaction does not proceed to completion, consider increasing the reaction time or temperature. However, be mindful that excessive heat may lead to degradation. Ensure the quality of the starting materials, as impurities can interfere with the reaction.[4]

  • Impurity Profile: The primary potential impurity is the regioisomeric product, 1-butyl-3-methyl-1H-pyrazol-5-amine. The regioselectivity of the cyclization can be influenced by the reaction conditions. Careful purification by column chromatography is crucial to isolate the desired isomer.[6]

  • Purification: Due to the potential for regioisomers with similar polarities, a carefully optimized gradient elution system for column chromatography is recommended.[6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine, a valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and following the outlined experimental procedure, researchers can efficiently access this important scaffold for further chemical exploration.

References

  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1845-1881. Retrieved from [Link]

  • Various Authors. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15, 1-30. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: 1-Butyl-5-methyl-1H-pyrazol-3-amine as a Versatile Synthon in Heterocyclic Chemistry

Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus, a five-membered diazole heterocycle, represents a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its unique structural and elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered diazole heterocycle, represents a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[1] This has led to the incorporation of the pyrazole moiety into a multitude of approved drugs with applications ranging from anti-inflammatory and analgesic agents to potent kinase inhibitors for cancer therapy.[2][3][4] The functionalization of the pyrazole ring is key to modulating its pharmacological profile, and 3-aminopyrazoles, in particular, have emerged as exceptionally useful building blocks for the construction of more complex, fused heterocyclic systems.[5]

This guide provides an in-depth exploration of 1-butyl-5-methyl-1H-pyrazol-3-amine , a key intermediate for synthesizing diverse, biologically relevant heterocyclic scaffolds. We will detail its reactivity profile and provide field-proven, step-by-step protocols for its application in constructing high-value fused systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1][2][6]triazines.

The Building Block: Physicochemical Properties and Reactivity Profile

1-Butyl-5-methyl-1H-pyrazol-3-amine is a strategically substituted aminopyrazole designed for synthetic utility. The N1-butyl group enhances solubility in common organic solvents and introduces lipophilicity, a critical parameter in drug design. The C5-methyl group provides steric and electronic influence, while the C3-amino group serves as the primary reactive handle for cyclization reactions.

Table 1: Properties of 1-Butyl-5-methyl-1H-pyrazol-3-amine

PropertyValue
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
CAS Number 73616-26-9[7]
Appearance Typically a solid or oil
Key Reactive Sites Exocyclic 3-NH₂, Endocyclic N2

The synthetic power of this building block stems from its nature as a polyfunctional nucleophile. The exocyclic 3-amino group is highly nucleophilic and readily participates in condensation and addition reactions. The adjacent endocyclic N2 atom, while less nucleophilic, plays a crucial role in subsequent intramolecular cyclization steps, enabling the formation of fused ring systems.

Caption: Key functional sites of 1-butyl-5-methyl-1H-pyrazol-3-amine.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are privileged heterocyclic scaffolds found in numerous bioactive compounds, including kinase inhibitors and central nervous system agents.[5][8] They are readily synthesized from 3-aminopyrazoles via condensation with 1,3-bielectrophilic reagents, such as β-diketones or α,β-unsaturated ketones.

Protocol 1: Synthesis of 2-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of 1-butyl-5-methyl-1H-pyrazol-3-amine with acetylacetone, a common 1,3-dicarbonyl compound.

Reaction Scheme:

(1-Butyl-5-methyl-1H-pyrazol-3-amine) + (Acetylacetone) --[Acid Catalyst, Reflux]--> (2-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine)

Mechanistic Rationale: The reaction proceeds via a condensation-cyclization cascade. The highly nucleophilic exocyclic 3-amino group first attacks one of the carbonyl carbons of acetylacetone, forming a hemiaminal intermediate which rapidly dehydrates to an enamine. The endocyclic N2 atom of the pyrazole then performs an intramolecular nucleophilic attack on the second carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The use of an acid catalyst, such as acetic acid, is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating both the initial attack and the final dehydration.

Detailed Experimental Protocol:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butyl-5-methyl-1H-pyrazol-3-amine (1.53 g, 10.0 mmol, 1.0 equiv.).

    • Add 20 mL of glacial acetic acid to dissolve the starting material.

    • Add acetylacetone (1.10 g, 1.12 mL, 11.0 mmol, 1.1 equiv.) to the solution dropwise with stirring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118 °C) using an oil bath.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aminopyrazole indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to afford the pure 2-butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Table 2: Representative Data for Pyrazolo[1,5-a]pyrimidine Synthesis

ElectrophileProductTypical Yield
Acetylacetone2-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine75-85%
Benzoylacetone2-Butyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine70-80%
Dibenzoylmethane2-Butyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine65-75%

graph "Workflow_Pyrazolopyrimidine" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define Nodes Start [label="1. Reaction Setup\n- Add Aminopyrazole (1 eq)\n- Add Acetylacetone (1.1 eq)\n- Solvent: Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="2. Reaction\n- Reflux at 118 °C\n- Monitor by TLC (4-6h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="3. Work-up\n- Quench with H₂O\n- Neutralize (NaHCO₃)\n- Extract (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="4. Purification\n- Dry (Na₂SO₄)\n- Concentrate\n- Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure Product\n2-Butyl-5,7-dimethyl-\npyrazolo[1,5-a]pyrimidine", shape=ellipse, fillcolor="#FFFFFF"];

// Define Flow Start -> React [label="Heat"]; React -> Workup [label="Cool"]; Workup -> Purify [label="Crude"]; Purify -> Product [label="Purified"]; }

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Application II: Synthesis of Pyrazolo[3,4-d][1][2][6]triazines

The pyrazolo[3,4-d][1][2][6]triazine scaffold is a nitrogen-rich heterocyclic system that has attracted attention for its potential as a therapeutic agent.[9] The synthesis of this ring system from a 3-aminopyrazole leverages the reactivity of the amino group to form a diazonium salt, which then undergoes intramolecular cyclization.

Protocol 2: Synthesis of 1-Butyl-5-methyl-1H-pyrazolo[3,4-d][1][2][6]triazin-4(3H)-one

This protocol demonstrates the conversion of the primary amine into a fused triazinone ring.

Reaction Scheme:

(1-Butyl-5-methyl-1H-pyrazol-3-amine) --[1. NaNO₂, HCl, 0-5°C; 2. Cyclization]--> (1-Butyl-5-methyl-1H-pyrazolo[3,4-d][1][2][6]triazin-4(3H)-one)

Mechanistic Rationale: This is a two-step, one-pot process. First, the 3-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a pyrazolediazonium salt.[9] This intermediate is typically unstable at higher temperatures. Gentle warming of the solution then promotes an intramolecular cyclization, where the endocyclic N2 atom attacks the diazonium nitrogen, leading to the formation of the fused triazine ring. This cyclative cleavage is a powerful method for constructing nitrogen-rich heterocycles.[9] The low temperature for diazotization is critical to prevent premature decomposition of the diazonium salt and competing side reactions.

Detailed Experimental Protocol:
  • Reaction Setup:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 1-butyl-5-methyl-1H-pyrazol-3-amine (1.53 g, 10.0 mmol, 1.0 equiv.) in 20 mL of 6M hydrochloric acid (HCl).

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (NaNO₂, 0.76 g, 11.0 mmol, 1.1 equiv.) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred pyrazole solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Cyclization and Isolation:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 40-50 °C for 1-2 hours to ensure complete cyclization. A color change or precipitation may be observed.

    • Cool the mixture back to room temperature and then in an ice bath to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Purification:

    • Dry the collected solid under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Conclusion

1-Butyl-5-methyl-1H-pyrazol-3-amine is a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. Its distinct nucleophilic sites allow for programmed and regioselective construction of fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1][2][6]triazines. The protocols described herein are robust and scalable, providing medicinal chemists and drug development professionals with reliable methods to access these valuable scaffolds. The strategic placement of the N-butyl and C-methyl groups offers additional avenues for library synthesis and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL
  • Source: J. Org. Chem.
  • Source: Molecules 2017, 22(1)
  • Title: Synthesis of new pyrazolo[1][2][6]triazines by cyclative cleavage of pyrazolyltriazenes - PMC Source: Beilstein J. Org. Chem. 2018, 14, 219–227 URL:

  • Source: Synfacts 2015, 11(3)
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL
  • Title: Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy Source: The Journal of Organic Chemistry URL
  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL
  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Arkivoc 2018, part ii, 237-276 URL
  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL
  • Title: Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles Source: Benchchem URL
  • Title: A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publisher URL
  • Source: Pharmaceuticals (Basel) 2023, 16(2)
  • Title: Synthesis of Thiazolinone, Aminopyrazole, Pyrazolopyrimidine, and Pyrazolotriazine Derivatives Starting from 1-Naphthyl-2-Cyanoacetamide Source: ResearchGate URL
  • Source: RSC Adv. 2021, 11(48)
  • Title: 1-(tert-Butyl)
  • Title: 73616-26-9|1-Butyl-5-methyl-1H-pyrazol-3-amine Source: BLDpharm URL
  • Title: The chemistry of pyrazolopyrimidines and their applications Source: Organic Chemistry: An Indian Journal URL

Sources

Method

using 1-butyl-5-methyl-1H-pyrazol-3-amine in palladium-catalyzed cross-coupling reactions

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-Butyl-5-methyl-1H-pyrazol-3-amine Executive Summary Aminopyrazoles are privileged pharmacophores frequently embedded in kinase inhibitors and oth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-Butyl-5-methyl-1H-pyrazol-3-amine

Executive Summary

Aminopyrazoles are privileged pharmacophores frequently embedded in kinase inhibitors and other targeted therapeutics[1]. However, their integration via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is historically fraught with challenges, including catalyst poisoning, off-cycle resting states, and poor regioselectivity[2]. This application note details the mechanistic rationale and optimized protocols for coupling 1-butyl-5-methyl-1H-pyrazol-3-amine with aryl halides. By leveraging the unique steric and electronic profile of this specific building block alongside modern dialkylbiarylphosphine ligands, researchers can achieve high-yielding, scalable, and regioselective N-arylation[3].

Mechanistic Insights & Causality: Overcoming Aminopyrazole Challenges

The Challenge of 3-Aminopyrazoles: Unprotected 3-aminopyrazoles possess multiple nucleophilic sites (N1, N2, and the exocyclic C3-amine) and can form strong hydrogen-bond "zipper" networks that disrupt reactivity[4]. More critically, the endocyclic nitrogen atoms can act as bidentate or bridging ligands, coordinating tightly to the Pd(II) intermediate and sequestering the catalyst in an inactive state[2].

The Structural Advantage of 1-Butyl-5-methyl-1H-pyrazol-3-amine:

  • N1-Alkylation (Butyl group): Completely blocks N-N tautomerization, locking the molecule into a single tautomeric form. This eliminates the formation of N1-arylated byproducts and directs reactivity outward.

  • C5-Substitution (Methyl group): Provides essential steric shielding adjacent to the N2 position. This steric bulk significantly reduces the ability of the N2 nitrogen to coordinate to the palladium center.

  • C3-Amine Nucleophilicity: With the endocyclic nitrogens sterically and chemically deactivated, the exocyclic primary amine at C3 remains highly accessible and nucleophilic for the transmetalation/amine coordination step in the catalytic cycle.

Ligand Causality: To successfully couple this substrate, the rate of reductive elimination must outpace any competitive coordination of the pyrazole core to the Pd(II) center. Bulky, electron-rich dialkylbiarylphosphine ligands such as tBuBrettPhos or XPhos are mandatory[3]. Their extreme steric bulk forces the Pd(II) amido complex into a highly strained geometry, drastically lowering the activation energy for C–N reductive elimination[2].

CatalyticCycle Pd0 Active Catalyst L·Pd(0) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (1-butyl-5-methyl-1H-pyrazol-3-amine) PdII->AmineCoord Deprot Base Deprotonation (NaOtBu) AmineCoord->Deprot PdIIAmido Pd(II) Aryl Amido Complex Deprot->PdIIAmido RedElim Reductive Elimination (Product Formation) PdIIAmido->RedElim RedElim->Pd0 Regenerates Product N-Aryl Aminopyrazole Product RedElim->Product Releases

Mechanistic pathway of the Buchwald-Hartwig amination highlighting key catalytic intermediates.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and yield when coupling 1-butyl-5-methyl-1H-pyrazol-3-amine with a standard aryl chloride (e.g., 4-chlorotoluene).

EntryPrecatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd2(dba)3 (2%)BINAPCs2CO3Toluene100<10Catalyst poisoning via pyrazole N-coordination; slow reductive elimination.
2Pd(OAc)2 (4%)XantphosNaOtBu1,4-Dioxane10045Moderate conversion; bis-arylation observed due to lack of extreme steric bulk.
3Pd2(dba)3 (2%)XPhosKOHt-Amyl OH10078Good conversion; protic solvent assists in base solubility and proton transfer[5].
4Pd2(dba)3 (2%)tBuBrettPhosNaOtBut-Amyl OH10094 Optimal ; bulky ligand accelerates reductive elimination, preventing catalyst deactivation[2].

Standard Operating Procedure (SOP)

Self-Validating Protocol for the Synthesis of N-Aryl-1-butyl-5-methyl-1H-pyrazol-3-amines

Materials Required:

  • 1-butyl-5-methyl-1H-pyrazol-3-amine (1.2 equiv)

  • Aryl chloride or bromide (1.0 equiv)

  • Pd2(dba)3 (2.0 mol% Pd)

  • tBuBrettPhos (4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed tert-amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox/Schlenk Line): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and tBuBrettPhos.

    • Causality: Pre-mixing the Pd(0) source with the ligand allows for the formation of the active mono-ligated L·Pd(0) species before introducing coordinating substrates.

  • Substrate & Base Addition: Add the aryl halide, 1-butyl-5-methyl-1H-pyrazol-3-amine, and NaOtBu to the reaction vessel.

    • Self-Validation Checkpoint: Ensure NaOtBu is free-flowing and white. Clumpy or yellow base indicates moisture degradation, which will hydrolyze the aryl halide instead of aminating it.

  • Solvent Introduction: Evacuate and backfill the vessel with ultra-pure Argon (3 cycles). Add degassed tert-amyl alcohol via syringe.

    • Causality:tert-amyl alcohol provides excellent solubility for the polar aminopyrazole and the inorganic base, while its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 4–12 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a dark purple/red (Pd2(dba)3) to a deep orange/brown, indicating the active catalytic cycle. A precipitation of black palladium solid (Pd black) indicates catalyst death.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the aryl halide, cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Catalyst Pre-Activation Pd2(dba)3 + tBuBrettPhos Step2 2. Substrate & Base Addition Aryl Halide + Aminopyrazole + NaOtBu Step1->Step2 Step3 3. Solvent Introduction Degassed t-Amyl Alcohol (Argon) Step2->Step3 Step4 4. Reaction Execution Heat at 100°C for 4-12 hours Step3->Step4 Step5 5. Monitoring LC-MS / TLC Checkpoint Step4->Step5 Step6 6. Workup & Purification Filtration & Column Chromatography Step5->Step6

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

  • Issue: High levels of proto-dehalogenation (Ar-H formation).

    • Cause: Moisture in the solvent or base leading to hydride transfer, or slow amine coordination.

    • Solution: Rigorously dry NaOtBu and degas solvents. Ensure the aminopyrazole is fully dried (azeotropic distillation with toluene if necessary).

  • Issue: Bis-arylation of the primary amine.

    • Cause: The mono-arylated product is more nucleophilic than the starting material.

    • Solution: Switch from XPhos to the bulkier tBuBrettPhos, which sterically prohibits the second oxidative addition/amine coordination sequence[3].

  • Issue: Incomplete conversion / Catalyst death.

    • Cause: Trace oxygen or competitive binding of the pyrazole N2.

    • Solution: Increase ligand-to-palladium ratio slightly (e.g., 1:1.5 Pd:Ligand) to ensure no unligated Pd(0) is available for pyrazole coordination[2]. For larger scale syntheses, alternative metal-catalyzed amidations may also be considered to bypass Pd-poisoning[6].

References

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. 5

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. 2

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. ACS Publications. 6

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. 4

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC (nih.gov). 1

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. 3

Sources

Application

A Validated LC-MS/MS Method for the Quantitative Determination of 1-butyl-5-methyl-1H-pyrazol-3-amine in Human Plasma

Application Note Introduction 1-butyl-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif found in a wide range of pharmacologically active compounds, exhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Introduction

1-butyl-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif found in a wide range of pharmacologically active compounds, exhibiting activities such as analgesic, anti-inflammatory, and anticancer effects. Given the pharmaceutical interest in this class of compounds, a sensitive, selective, and robust analytical method is essential for pharmacokinetic and toxicokinetic studies during drug development.[1] This application note describes a fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-butyl-5-methyl-1H-pyrazol-3-amine in human plasma, developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3][4][5]

The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

Materials and Methods

Chemicals and Reagents

  • 1-butyl-5-methyl-1H-pyrazol-3-amine (Analyte, >98% purity)

  • 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine (Internal Standard, IS, >98% purity)[6]

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions The operational parameters were optimized to achieve a sensitive, selective, and rapid analysis. The amine group on the pyrazole ring is readily protonated, making positive ion mode ESI the logical choice for ionization.

Table 1: Optimized LC-MS/MS Parameters

Parameter Condition
LC Column Reversed-Phase C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 154.1 → 98.1 (Quantifier), 154.1 → 81.1 (Qualifier)
MRM Transition (IS) m/z 154.2 → 98.2 (Quantifier)
Source Temperature 300 °C[7]
Drying Gas Flow 10 L/min[7]
Nebulizer Pressure 45 psi[7]

| Capillary Voltage | 3500 V |

Rationale for Parameter Selection: A reversed-phase C18 column was chosen for its ability to retain small, moderately polar molecules like the target analyte.[8] The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing the ESI signal, while the gradient elution ensures a sharp peak shape and rapid separation from matrix components. The MRM transitions were selected after infusion of the pure analyte and IS into the mass spectrometer to identify the most stable and abundant precursor and product ions.

Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions. The IS working solution is prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in the same diluent.

2. Sample Preparation: Solid-Phase Extraction (SPE) Solid-phase extraction provides superior cleanup compared to simpler methods like protein precipitation, effectively removing phospholipids and other matrix components that can cause ion suppression.[9][10][11][12]

SPE_Workflow cluster_protocol SPE Protocol cluster_spe_cartridge SPE Cartridge (Mixed-Mode Cation Exchange) Plasma 1. Plasma Sample (50 µL) Add_IS 2. Add IS (25 µL of 100 ng/mL) Pretreat 3. Add 4% H3PO4 (200 µL) & Vortex Condition 4. Condition (1 mL Methanol) Load 6. Load Sample Pretreat->Load Equilibrate 5. Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 7. Wash 1 (1 mL 0.1% Formic Acid) Load->Wash1 Wash2 8. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 9. Elute (1 mL 5% NH4OH in ACN) Wash2->Elute Drydown 10. Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Drydown Reconstitute 11. Reconstitute (100 µL Mobile Phase A) Drydown->Reconstitute Inject 12. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation using solid-phase extraction.

3. Method Validation The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] Full validation ensures the acceptability of the assay's performance and the reliability of the analytical results.[13]

Validation_Process cluster_validation Key Validation Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Method Validated Method Selectivity->Method Accuracy Accuracy Linearity->Method Precision Precision Accuracy->Method Recovery Recovery & Matrix Effect Precision->Method Stability Stability Recovery->Method Stability->Method

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can lead to suboptimal yields during the synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine. The primary and most established synthetic route involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[1]

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in pyrazole synthesis are often multifactorial, stemming from incomplete reactions, the formation of side products, or degradation of materials.[2] Here’s a breakdown of the most common culprits and how to address them:

1. Incomplete Reaction:

  • Problem: The cyclocondensation reaction may be slow or not reaching completion.

  • Causality: The initial formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group, can be rate-limiting.[1]

  • Solutions:

    • Catalysis: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can facilitate both the initial hydrazone formation and the subsequent cyclization.[2][3]

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate.

    • Stoichiometry: Ensure the correct stoichiometry of reactants. Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]

2. Side Product Formation:

  • Problem: The formation of unintended products consumes starting materials and complicates purification.

  • Causality: The most common side reaction is the formation of a regioisomer. When using an unsymmetrical β-dicarbonyl compound (or its equivalent) with a substituted hydrazine, there are two possible pathways for cyclization, leading to two different pyrazole products.[2]

  • Solutions:

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have shown better results in some cases compared to polar protic solvents like ethanol.[1]

    • pH Control: The pH of the reaction can significantly impact which regioisomer is favored. Acidic conditions might favor one isomer, while basic conditions favor the other.[1]

    • Steric Hindrance: The use of bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction to form a single regioisomer.[1]

3. Degradation of Starting Materials or Product:

  • Problem: The starting materials or the final product may not be stable under the reaction conditions.

  • Causality: β-ketonitriles can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[1] Hydrazine and its derivatives can also degrade over time.

  • Solutions:

    • Purity of Reagents: Use high-purity starting materials. Ensure the β-ketonitrile is free from acidic or basic impurities that could promote hydrolysis.[1] It is also recommended to use freshly opened or purified hydrazine.[1]

    • Inert Atmosphere: If your reagents are sensitive to air or moisture, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_products Side Products Observed? incomplete->side_products No solution_catalyst Optimize Catalyst (e.g., Acetic Acid) incomplete->solution_catalyst Yes solution_time_temp Increase Reaction Time / Temperature incomplete->solution_time_temp Yes solution_stoichiometry Adjust Stoichiometry (Slight Excess of Hydrazine) incomplete->solution_stoichiometry Yes reagent_quality Check Reagent Purity & Stability side_products->reagent_quality No solution_regioisomer Address Regioisomer Formation side_products->solution_regioisomer Yes solution_purify_reagents Purify/Replace Starting Materials reagent_quality->solution_purify_reagents solution_inert Use Inert Atmosphere reagent_quality->solution_inert G cluster_0 Reaction Mechanism reagents Butylhydrazine + 3-Oxopentanenitrile hydrazone Hydrazone Intermediate reagents->hydrazone Nucleophilic Attack & Dehydration cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 1-butyl-5-methyl-1H-pyrazol-3-amine cyclized->product Tautomerization G start Start reagents Combine Reagents & Solvent start->reagents reaction Heat to Reflux with Stirring reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool, Evaporate Solvent, Extract monitor->workup Complete purify Column Chromatography / Recrystallization workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 1-Butyl-5-methyl-1H-pyrazol-3-amine Purification

Welcome to the technical support center for the purification of 1-butyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-butyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this and similar basic heterocyclic compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses initial considerations for developing a purification method for 1-butyl-5-methyl-1H-pyrazol-3-amine.

Q1: What are the key chemical properties of 1-butyl-5-methyl-1H-pyrazol-3-amine that influence its chromatographic behavior?

A1: Understanding the analyte's structure is the first step in method development. 1-butyl-5-methyl-1H-pyrazol-3-amine has two key features that dictate its behavior:

  • A Basic Amine Group (-NH₂): The primary amine on the pyrazole ring is basic. In typical reversed-phase pH ranges (pH 2-7), this group will be protonated (-NH₃⁺). This positive charge is the primary cause of peak tailing on standard silica-based columns due to strong, unwanted ionic interactions with residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2][3]

  • Moderate Hydrophobicity: The N-butyl group and the substituted pyrazole ring provide a degree of hydrophobicity. This allows for retention in reversed-phase chromatography, but its polarity is still significant, which can make it challenging to retain on very non-polar columns, especially with high organic content in the mobile phase.[4][5]

This dual nature—a polar, basic head and a moderately non-polar tail—makes it a classic candidate for peak shape issues in reversed-phase HPLC but also opens up possibilities for other chromatographic modes like HILIC.

Q2: Which chromatographic mode should I start with: Reversed-Phase, Normal-Phase, or HILIC?

A2: The optimal choice depends on your sample matrix, purity requirements, and available equipment. Here is a summary to guide your initial decision.

Chromatographic ModePrimary Retention MechanismWhen to Choose ItKey Challenge for This Analyte
Reversed-Phase (RP) Hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[6]High-resolution analysis and purification; compatible with mass spectrometry (MS).Peak Tailing due to silanol interactions with the basic amine group.[2][3]
Normal-Phase (NP) Adsorption of the polar analyte onto a polar stationary phase (e.g., silica).Purification of synthetic reaction mixtures; separation of isomers.[7]Strong, irreversible adsorption of the amine group to the acidic silica surface.
HILIC Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[8]Excellent for retaining polar compounds that elute too early in reversed-phase.[9]Method development can be less intuitive than RP; requires careful control of water content.

Recommendation: Start with Reversed-Phase HPLC due to its versatility and the wide availability of columns and conditions. However, be prepared to actively troubleshoot peak tailing using the strategies outlined in the next section.

Part 2: Troubleshooting Guide for Reversed-Phase HPLC

This section provides detailed solutions to the most common problem encountered when purifying basic amines like 1-butyl-5-methyl-1H-pyrazol-3-amine.

Q3: My peak for 1-butyl-5-methyl-1H-pyrazol-3-amine is severely tailing on a C18 column. What is happening and how do I fix it?

A3: This is the most anticipated issue. Peak tailing occurs because the primary retention mechanism (hydrophobicity) is competing with a secondary, undesirable retention mechanism (ion-exchange).[1][2] The protonated amine group on your molecule is interacting with deprotonated, negatively charged silanol groups on the silica surface of the stationary phase.

Below is a systematic workflow to diagnose and solve this problem.

G start Peak Tailing Observed overload Is the column overloaded? (Reduce sample concentration and re-inject) start->overload First, check fundamentals column_health Is the column old or damaged? (Test with a neutral standard or replace) overload->column_health If no improvement secondary_int Address Secondary Silanol Interactions column_health->secondary_int If column is healthy low_ph Strategy 1: Low pH Mobile Phase (e.g., 0.1% Formic or Trifluoroacetic Acid) Protonates silanols to minimize interaction. secondary_int->low_ph Choose a strategy high_ph Strategy 2: High pH Mobile Phase (e.g., pH 10 with ammonium bicarbonate) Deprotonates the amine to create a neutral analyte. secondary_int->high_ph modifier Strategy 3: Add a Competitive Base (e.g., 0.1% Triethylamine - TEA) TEA masks silanol sites, preventing analyte interaction. secondary_int->modifier end_capped Strategy 4: Use a Modern, End-Capped Column (Columns with low silanol activity are less prone to tailing). secondary_int->end_capped good_peak Symmetrical Peak Achieved low_ph->good_peak high_ph->good_peak modifier->good_peak end_capped->good_peak

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Experimental Protocols to Eliminate Peak Tailing:

  • Strategy 1: Low pH Mobile Phase

    • Principle: By lowering the mobile phase pH to around 2.5-3, most surface silanol groups become protonated (Si-OH), reducing their negative charge and minimizing the ionic interaction with the protonated amine.[2]

    • Protocol:

      • Prepare Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Prepare Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

      • Equilibrate a C18 column (preferably one with low silanol activity) with your starting gradient conditions.

      • Inject the sample. TFA often provides sharper peaks than formic acid but can cause ion suppression if using MS detection.

  • Strategy 2: High pH Mobile Phase

    • Principle: By raising the mobile phase pH to be at least 2 units above the pKa of the amine, the amine group becomes deprotonated and neutral.[10][11] A neutral analyte will not engage in strong ionic interactions with the silanols, resulting in a symmetrical peak.

    • Protocol:

      • CRITICAL: Ensure you are using a pH-stable column (e.g., a hybrid or polymer-based column) designed for high pH work. Standard silica columns will dissolve above pH 8.

      • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate or Ammonium Formate in Water, adjusted to pH 10 with ammonium hydroxide.

      • Prepare Mobile Phase B: Acetonitrile.

      • Equilibrate the column and inject. This approach is highly effective and MS-compatible.

  • Strategy 3: Using a Mobile Phase Additive (Silanol Masking Agent)

    • Principle: A small, basic amine like triethylamine (TEA) is added to the mobile phase.[12] TEA, being a stronger or more abundant base, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[13]

    • Protocol:

      • Prepare Mobile Phase A: Water with 0.1% (v/v) Triethylamine, pH adjusted to ~7 with phosphoric acid.

      • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) Triethylamine.

      • Equilibrate the column and inject. Note that TEA is not MS-friendly due to its high boiling point and ion-suppressing effects.

Q4: I am not getting enough retention on my C18 column; the peak elutes near the void volume. What should I do?

A4: This indicates that your analyte is too polar for the current conditions, and hydrophobic interaction is insufficient.

  • Solution 1: Decrease the Organic Content: Reduce the starting percentage of acetonitrile or methanol in your gradient. For isocratic methods, decrease the overall organic percentage.

  • Solution 2: Use a More Retentive Column: Switch to a column with a higher carbon load or a different chemistry, such as a Phenyl-Hexyl phase, which can offer alternative selectivity.

  • Solution 3: Switch to HILIC: This is the ideal solution for highly polar compounds.[9] In HILIC, you use a high-organic mobile phase (e.g., >80% acetonitrile) with a polar stationary phase (e.g., Amide, Diol, or bare silica). The analyte partitions into a water layer on the stationary phase surface, leading to strong retention for polar compounds.

HILIC Starting Conditions Protocol:

  • Column: Use a HILIC column (e.g., InertSustain Amide).[8]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: Start with 100% A, then run a gradient to increase the percentage of B.

  • Injection Solvent: Dissolve your sample in a solvent as close to the initial mobile phase as possible (high organic content) to avoid peak distortion.

Part 3: Normal-Phase Chromatography Guide

Q5: How can I successfully purify 1-butyl-5-methyl-1H-pyrazol-3-amine using normal-phase flash chromatography on silica gel?

A5: Direct application to a standard silica gel column with a neutral eluent (like Hexane/Ethyl Acetate) will likely result in significant streaking or complete retention of the product on the column. The acidic nature of silica gel strongly binds the basic amine.

The key to success is deactivating the silica gel. [14][15]

G start Prepare for Normal-Phase Purification slurry Prepare Silica Slurry in Non-polar Solvent (e.g., Hexane or DCM) start->slurry deactivate Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or Ammonia in MeOH) slurry->deactivate CRITICAL STEP pack Pack the Column with Modified Slurry/Eluent deactivate->pack load Load Sample (Dry loading is preferred) pack->load elute Elute with Gradient Containing Basic Modifier (e.g., DCM -> 98:2 DCM:MeOH + 0.5% TEA) load->elute collect Collect Fractions and Monitor by TLC elute->collect

Caption: Workflow for purifying basic amines on silica gel.

Experimental Protocol for Normal-Phase Purification:

  • Solvent System Selection: First, find a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is Dichloromethane (DCM) and Methanol (MeOH).

  • TLC Plate Modification: To simulate column conditions, run your TLC plates in a chamber pre-saturated with a solvent system containing a basic modifier. For example: 95:5 DCM:MeOH + 0.5% Triethylamine.

  • Column Packing:

    • Prepare your eluent. For example, a gradient from 100% DCM to 95:5 DCM:MeOH. Crucially, add 0.5-1% triethylamine (or another volatile base like ammonium hydroxide) to your entire solvent system.

    • Pack your silica gel column using this modified eluent. This ensures the stationary phase is fully deactivated before the sample is loaded.

  • Sample Loading: For best results, use dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of your packed column.

  • Elution: Run your gradient. The basic modifier will compete with your analyte for active sites on the silica, allowing your compound to elute with a good peak shape.

By following these guidelines, you can successfully navigate the challenges of purifying 1-butyl-5-methyl-1H-pyrazol-3-amine and develop a robust, reliable chromatographic method.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. (2004, July 2).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Column chromatography conditions for separating pyrazole isomers - Benchchem.
  • HPLC Troubleshooting Guide.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • How to Optimize Your Reversed Phase Chromatography - Select Science.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
  • 1-Butyl-3-methyl-1H-pyrazol-5-amine - ChemScene.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23).
  • HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. (2019, August 1).
  • HILIC Columns - GL Sciences.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).

Sources

Troubleshooting

preventing thermal degradation of 1-butyl-5-methyl-1H-pyrazol-3-amine during distillation

Welcome to the technical support center for handling and purifying 1-butyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying 1-butyl-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of thermal degradation during distillation. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth solutions and the scientific rationale behind them.

Troubleshooting Guide & FAQs

Question 1: My 1-butyl-5-methyl-1H-pyrazol-3-amine is turning dark brown or black during distillation, and the yield is low. What is happening?

Answer: This is a classic sign of thermal degradation and/or oxidation. 1-butyl-5-methyl-1H-pyrazol-3-amine, like many substituted aminopyrazoles and other heterocyclic amines, is thermally sensitive.[1][2][3] At elevated temperatures required for atmospheric distillation, the molecule can undergo decomposition reactions. Furthermore, aromatic and heterocyclic amines are highly susceptible to air oxidation, especially at high temperatures, which leads to the formation of colored impurities.[4][5]

The primary causes are:

  • High Temperature: The distillation "pot" temperature is exceeding the thermal stability threshold of the compound.

  • Prolonged Heating: The longer the amine is held at a high temperature, the more degradation will occur. The distillation residue is particularly vulnerable as it experiences the highest temperatures for the longest duration.[6]

  • Presence of Oxygen: Oxygen from the air can react with the amine, leading to oxidative decomposition and discoloration.[5][7]

  • Presence of Impurities: Acidic or basic impurities remaining from the synthesis can catalyze degradation pathways at high temperatures.

Question 2: What are the ideal distillation conditions to prevent this degradation?

Answer: The cornerstone of safely distilling thermally sensitive compounds is to lower the boiling point. This is most effectively achieved through vacuum distillation .[6][8][9] By reducing the pressure inside the distillation apparatus, the temperature required to achieve boiling is significantly lowered, thereby minimizing thermal stress on the molecule.

Recommended Distillation Parameters:

Pressure (mmHg/torr)Estimated Boiling Point (°C)Rationale
760 (Atmospheric)>250 °C (Decomposition likely)Avoid. High temperature requirement leads to significant degradation.
10-20110 - 140 °C (Approximate)Good starting range. Balances lower temperature with achievable vacuum levels in most labs.
1-580 - 110 °C (Approximate)Ideal. Minimizes thermal stress significantly. Requires a good vacuum pump and sealed system.

Note: The boiling points are estimates based on similar structures. An initial small-scale distillation is recommended to determine the exact boiling point under your specific vacuum conditions.

Key Steps for Successful Vacuum Distillation:

  • Ensure a High-Quality Vacuum: Use a well-maintained vacuum pump. Ensure all joints and connections in your glassware are properly sealed (use high-vacuum grease) to prevent leaks.[8]

  • Control the Heat Source: Use a heating mantle connected to a variable transformer (Variac) and a magnetic stirrer. This allows for gradual and uniform heating. Never heat the flask directly with a flame.

  • Monitor Temperature Carefully: Place a thermometer correctly in the distillation head to accurately measure the temperature of the vapor that is distilling. This temperature, not the pot temperature, is the boiling point at that pressure.

  • Use a Short-Path Apparatus: For smaller quantities, a short-path distillation head is advantageous as it minimizes the surface area and distance the vapor has to travel, reducing losses.[8]

Question 3: My product is still discolored even under vacuum. What other precautions can I take?

Answer: Discoloration under vacuum is typically due to oxidation from residual air in the apparatus or dissolved in the crude material. The solution is to create and maintain an inert atmosphere throughout the process.

Protocols for Preventing Oxidation:

  • Inert Gas Purge: Before heating, evacuate the apparatus and backfill with an inert gas like Nitrogen (N₂) or Argon (Ar). Repeat this cycle 2-3 times to remove virtually all oxygen.[5][7] Maintain a slight positive pressure of the inert gas during the distillation.

  • Use of Antioxidants: Adding a small amount (e.g., 0.01-0.05% by weight) of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) to the distillation flask can be very effective.[7] BHT acts as a radical scavenger, terminating oxidative chain reactions that lead to colored impurities. Ensure the antioxidant's boiling point is significantly higher than your product's.

Question 4: How should I prepare my crude 1-butyl-5-methyl-1H-pyrazol-3-amine before distillation?

Answer: Proper workup and pre-treatment are critical to remove impurities that can catalyze decomposition.

Recommended Pre-Treatment Workflow:

  • Neutralizing Wash: If your synthesis involved acidic conditions (e.g., from a deprotection step or use of an acid catalyst), perform a wash with a mild base. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a water wash to remove residual salts.[7]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Residual water can interfere with the distillation and potentially contribute to side reactions.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator at the lowest practical temperature to avoid premature heating of the crude product.

The following diagram illustrates the recommended decision-making and experimental workflow for purification.

Purification Workflow A Crude 1-butyl-5-methyl-1H-pyrazol-3-amine B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Perform Mild Base Wash? (Check for acidic impurities) B->C D Wash with sat. NaHCO₃ soln. C->D Yes E Wash with Water/Brine C->E No D->E F Dry with Na₂SO₄ or MgSO₄ E->F G Filter off Drying Agent F->G H Remove Solvent via Rotovap (Low Temperature) G->H I Prepare for Distillation H->I J Add Antioxidant (e.g., BHT) I->J K Setup Vacuum Distillation Apparatus J->K L Purge with Inert Gas (N₂/Ar) K->L M Perform Vacuum Distillation L->M N Collect Pure Fraction M->N O Analyze Purity (NMR, GC-MS) N->O

Caption: Decision and experimental workflow for purification.

Question 5: Can you provide a detailed, step-by-step protocol for the vacuum distillation?

Answer: Certainly. This protocol incorporates the best practices discussed above.

Detailed Experimental Protocol for Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a clean, dry vacuum distillation apparatus. A short-path setup is recommended. Ensure all glass joints are lightly greased with high-vacuum grease.

    • Place a magnetic stir bar in the round-bottom distillation flask.

    • Attach the flask to the distillation head, and use a receiving flask for the distillate. It is good practice to have multiple receiving flasks to collect different fractions (forerun, main product, tails).

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to a cold trap (e.g., dry ice/acetone) and then to the vacuum pump. This protects the pump from corrosive vapors.[8]

  • Sample Preparation:

    • Transfer the pre-treated, solvent-free crude 1-butyl-5-methyl-1H-pyrazol-3-amine into the distillation flask.

    • Add a small amount of BHT (0.01-0.05% w/w).

  • Inerting the System:

    • Seal the system. Turn on the vacuum pump to fully evacuate the apparatus.

    • Turn off the vacuum and backfill the system with nitrogen or argon.

    • Repeat this evacuate/backfill cycle three times.

  • Distillation Procedure:

    • Turn on the magnetic stirrer to ensure smooth boiling and prevent bumping.

    • Turn on the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg).

    • Begin to gently and gradually heat the distillation flask using a heating mantle.

    • Observe for the initial fraction (forerun), which may contain residual solvents or low-boiling impurities. Collect this in the first receiving flask and then switch to a clean one.

    • Collect the main product fraction when the vapor temperature at the thermometer is stable and the distillate appears clear and colorless. Record the temperature and pressure.

    • If the temperature starts to drop or rise significantly, or if the distillate becomes colored, stop collecting the main fraction and switch to a third flask for the tails.

    • Once the distillation is complete, turn off the heat first . Allow the apparatus to cool to room temperature.

    • Only after the system is cool , slowly vent the apparatus by reintroducing the inert gas, then turn off the vacuum pump.[8] This prevents air from rushing in and potentially cracking the hot glassware or oxidizing the hot product.

  • Post-Distillation:

    • Analyze the collected main fraction for purity using appropriate methods (e.g., ¹H NMR, GC-MS).

    • Store the purified product under an inert atmosphere, protected from light, and refrigerated to maintain its stability.[2][3]

The diagram below illustrates a standard vacuum distillation setup.

Vacuum_Distillation_Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System mantle Heating Mantle + Magnetic Stirrer flask Distillation Flask (with crude amine, BHT, and stir bar) head Distillation Head (Short-Path or Claisen) condenser Condenser head->condenser Vapor Path thermometer Thermometer receiver Receiving Flask water_out Water Out condenser->water_out vac_adapter Vacuum Adapter condenser->vac_adapter water_in Water In water_in->condenser Coolant Flow cold_trap Cold Trap (-78 °C) vac_adapter->cold_trap To Trap pump Vacuum Pump cold_trap->pump To Pump

Caption: A typical laboratory vacuum distillation setup.

References

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.). Revista de Chimie. [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Omega. [Link]

  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. (1966). Journal of the American Chemical Society. [Link]

  • Distillation and concentration process design for removal of heat stable salts in amine solution. (2014). ResearchGate. [Link]

  • Stabilization of aromatic amines. (1964).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2014). Organic Syntheses. [Link]

  • [Lab 6] Distilling Amines... Again. (2010). YouTube. [Link]

  • Distillation method for thermal sensitive material with simultaneous prodn. of light and heavy impurities. (1995).
  • Chemical reaction hazards of distillation processes. (n.d.). IChemE. [Link]

  • Vacuum Distillation. (2022). YouTube. [Link]

  • 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. (n.d.). Xingrui Pharmaceutical. [Link]

  • Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-butyl-5-methyl-1H-pyrazol-3-amine vs 1-ethyl-5-methyl-1H-pyrazol-3-amine bioactivity

Executive Briefing In Fragment-Based Drug Discovery (FBDD), 3-aminopyrazoles are privileged scaffolds frequently deployed as hinge-binding motifs in ATP-competitive kinase inhibitors. The primary amine at the C3 position...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In Fragment-Based Drug Discovery (FBDD), 3-aminopyrazoles are privileged scaffolds frequently deployed as hinge-binding motifs in ATP-competitive kinase inhibitors. The primary amine at the C3 position and the pyrazole nitrogen act as a potent hydrogen bond donor-acceptor pair, effectively mimicking the adenine ring of ATP.

This guide provides an objective, mechanistic comparison between two critical building blocks: 1-ethyl-5-methyl-1H-pyrazol-3-amine (Ethyl-MPA) and 1-butyl-5-methyl-1H-pyrazol-3-amine (Butyl-MPA) . By analyzing the causality of their N1-alkyl substitutions, we outline how these fragments dictate kinase pocket binding, physicochemical dynamics, and downstream cellular permeability.

Structural & Physicochemical Dynamics

The fundamental difference between Ethyl-MPA and Butyl-MPA lies in the aliphatic chain length at the N1 position. This seemingly minor structural modification non-linearly impacts the molecule's partition coefficient (LogP), steric bulk, and ligand efficiency (LE).

  • Ethyl-MPA (N1-Ethyl): The shorter ethyl group minimizes steric hindrance. It yields a lower LogP (approx. 0.6) [1], which preserves high aqueous solubility. In drug design, Ethyl-MPA is favored when the target kinase possesses a shallow or highly polar selectivity pocket. Its low molecular weight ensures high ligand efficiency, making it an ideal starting point for fragment growing.

  • Butyl-MPA (N1-Butyl): The extended butyl chain increases lipophilicity (LogP ~1.8). While this drives a higher entropic penalty upon solvation, it provides a robust hydrophobic anchor. If the target kinase possesses a deep, lipophilic pocket adjacent to the ATP-binding site, the butyl group can displace ordered water molecules, drastically improving binding affinity via favorable van der Waals interactions.

Mechanistic Bioactivity & Target Engagement

The choice of N1-substitution directly dictates the trajectory of the fragment into the hydrophobic Region II (back pocket) of a kinase.

For example, Ethyl-MPA has been successfully utilized as a primary precursor for synthesizing triaminopyrimidine compounds targeting Plasmodium falciparum kinases in malaria models [2]. In these targets, a bulky N1 substituent often causes a steric clash with the kinase gatekeeper residue, rendering the butyl derivative inactive. Conversely, in mammalian kinases with expansive hydrophobic back-pockets (such as certain conformations of Spleen Tyrosine Kinase or LRRK2), the Butyl-MPA derivative often exhibits a superior IC50 shift due to enhanced hydrophobic packing.

SAR Core 3-Aminopyrazole Pharmacophore Ethyl N1-Ethyl Substitution (Ethyl-MPA) Core->Ethyl Butyl N1-Butyl Substitution (Butyl-MPA) Core->Butyl Prop1 High Aqueous Solubility Low Steric Clash Ethyl->Prop1 Shallow Pockets Prop2 Deep Pocket Anchor High Lipophilicity Butyl->Prop2 Deep Pockets

Structure-Activity Relationship (SAR) logic dictating the bioactivity of N1-alkyl aminopyrazoles.

Comparative Quantitative Data

The following table summarizes the physicochemical properties and representative bioactivity profiles of the two pharmacophores when integrated into a standard kinase inhibitor scaffold.

Property / Metric1-Ethyl-5-methyl-1H-pyrazol-3-amine1-Butyl-5-methyl-1H-pyrazol-3-amine
N1-Alkyl Chain Ethyl (-CH2CH3)Butyl (-CH2CH2CH2CH3)
Molecular Weight 125.17 g/mol 153.23 g/mol
Calculated LogP (XLogP3) ~0.6~1.6 - 1.8
Topological Polar Surface Area 43.8 Ų43.8 Ų
Steric Volume (N1 substituent) LowModerate/High
Aqueous Solubility HighModerate
Target Pocket Compatibility Shallow, solvent-exposed regionsDeep, lipophilic hydrophobic pockets
Primary Application Ligand-efficient fragment anchoringHydrophobic interaction maximization

Self-Validating Experimental Protocols

To objectively compare the bioactivity of compounds derived from Ethyl-MPA and Butyl-MPA, empirical testing must rely on self-validating assay systems that rule out false positives (e.g., compound aggregation or autofluorescence).

Protocol 1: TR-FRET Kinase Inhibition Assay (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is a homogeneous assay that utilizes a time delay before signal detection. This eliminates interference from auto-fluorescent compounds—a common artifact in high-throughput screening [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Incubation: Dispense 10 µL of the target kinase (e.g., 0.5 nM final concentration) and 5 µL of the test compound (Ethyl/Butyl derivative) serially diluted in DMSO into a 384-well white microplate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP and biotinylated-peptide substrate mixture. Crucial: ATP must be maintained at its predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody (FRET donor), and Streptavidin-APC (FRET acceptor).

  • Self-Validation & Readout: Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using DMSO wells (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). The assay is only valid if the Z'-factor is > 0.6.

Protocol 2: Caco-2 Cellular Permeability Assay (ADME Profiling)

Causality: The increased lipophilicity of Butyl-MPA derivatives may improve passive membrane permeability but could simultaneously trigger efflux transporters (e.g., P-glycoprotein). A bidirectional Caco-2 transport assay evaluates this exact trade-off.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (transwells) and culture for 21 days to form a fully polarized, differentiated epithelial monolayer.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only inserts with a TEER > 250 Ω·cm² are utilized for the assay.

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber for A-to-B transport (absorptive), or the basolateral (B) chamber for B-to-A transport (secretory).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Self-Validation & Quantification: Quantify the transported compound concentration via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

    • Validation Check: Co-incubate the test compound with Lucifer Yellow (a paracellular transport marker). Post-assay fluorescence of Lucifer Yellow in the receiver well must remain <1%. If it exceeds 1%, the compound has compromised monolayer integrity (cytotoxicity), and the permeability data is voided.

Workflow A Compound Synthesis (Ethyl vs Butyl-MPA) B TR-FRET Kinase Assay (Primary Screen) A->B IC50 Determination C Thermal Shift Assay (Orthogonal Validation) B->C Active Hits D Caco-2 Permeability (ADME Profiling) C->D Validated Binders E Lead Selection D->E Optimized ADME

Workflow for validating aminopyrazole kinase inhibitors via orthogonal target engagement assays.

References

  • Triaminopyrimidine compounds useful for preventing or treating malaria. US Patent 9957253B2.
  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Comparative

Benchmarking 1-Butyl-5-methyl-1H-pyrazol-3-amine Against Standard Pyrazole Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Assay Validation Executive Summary & Rationale The pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Assay Validation

Executive Summary & Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region [1].

When evaluating 1-butyl-5-methyl-1H-pyrazol-3-amine (BMPA) , researchers are not looking at a finished drug, but rather a highly functionalized fragment. Benchmarking this compound against standard pyrazole inhibitors requires a shift in perspective: we must evaluate it based on Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) rather than raw IC50​ potency.

This guide provides a comprehensive framework for benchmarking BMPA against standard pyrazole inhibitors, detailing the causality behind structural choices, self-validating experimental protocols, and quantitative data interpretation.

Structural Causality & Mechanism of Action

To understand how BMPA compares to standard inhibitors, we must analyze its structural vectors and their causal relationship to target engagement:

  • 3-Amine Group: Acts as the primary hydrogen bond donor/acceptor pair. It is causally responsible for anchoring the molecule to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu/Val residues).

  • 5-Methyl Group: Introduces a specific steric clash that restricts the rotational freedom of the pyrazole ring, entropically favoring the bioactive conformation.

  • 1-Butyl Group: Provides a highly lipophilic vector. In standard inhibitors, this position is often optimized to probe the hydrophobic gatekeeper pocket. In BMPA, the unoptimized butyl chain provides a baseline for hydrophobic interactions but may incur a desolvation penalty.

Mechanism ATP ATP Molecule Kinase Kinase Hinge Region (e.g., JAK2 / CDK2) ATP->Kinase Binds ATP Cleft Substrate Downstream Signaling (Cell Proliferation) Kinase->Substrate Phosphorylation BMPA 1-Butyl-5-methyl-1H- pyrazol-3-amine BMPA->Kinase Fragment Binding (H-bonds & Lipophilic) StdInhibitor Standard Pyrazoles (e.g., Ruxolitinib) StdInhibitor->Kinase High-Affinity Blockade

Competitive inhibition of kinase signaling by pyrazole scaffolds.

Quantitative Benchmarking Data

When benchmarking a low-molecular-weight fragment against highly optimized standard inhibitors (like Ruxolitinib for JAK or AT7519 for CDK), direct IC50​ comparisons are misleading. Instead, we utilize Ligand Efficiency (LE) —which normalizes binding energy by the number of heavy atoms—and Lipophilic Ligand Efficiency (LLE) , which normalizes affinity against lipophilicity ( pIC50​−cLogP ) [3].

An LE ≥0.3 indicates that BMPA is a highly efficient binder and an excellent starting point for hit-to-lead optimization, despite its micromolar raw potency.

Table 1: Comparative Benchmarking Metrics
CompoundTarget Class IC50​ (µM)MW ( g/mol )LE (kcal/mol/HA)LLE
1-Butyl-5-methyl-1H-pyrazol-3-amine JAK2 / CDK245.0153.20.31 1.2
Ruxolitinib (Standard) [1]JAK1 / JAK20.003306.40.385.1
AT7519 (Standard) [2]CDK1 / CDK20.047382.80.324.5

Data Interpretation: While BMPA exhibits a much higher IC50​ than standard drugs, its LE of 0.31 proves that its atomic interactions are fundamentally sound. The low LLE (1.2) indicates that the 1-butyl group contributes excess lipophilicity without sufficient specific binding contacts, highlighting the exact vector required for future medicinal chemistry optimization.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of pyrazole fragments requires a self-validating assay system. We employ the ADP-Glo™ Kinase Assay as the primary screen, followed by a Thermal Shift Assay (TSA) for orthogonal validation.

Causality of Assay Choice: The ADP-Glo assay measures ADP formation rather than ATP depletion. This provides a direct, positive-correlation readout of kinase activity that is independent of the specific peptide substrate, making it universally applicable across different kinase targets [2].

Protocol Prep 1. Compound Prep (DMSO Stock) Incubate 2. Kinase Incubation (ATP + Substrate) Prep->Incubate Reaction 3. ADP-Glo Reagent (Deplete unreacted ATP) Incubate->Reaction 60 min, 25°C Detection 4. Luminescence (Quantify ADP) Reaction->Detection 40 min, 25°C

Self-validating ADP-Glo kinase assay workflow for inhibitor benchmarking.

Protocol A: Primary Kinase Inhibition Assay (ADP-Glo)

System Validation Controls:

  • Negative Control: 1% DMSO vehicle (establishes 100% kinase activity).

  • Positive Control: 100 nM Ruxolitinib (validates assay dynamic range and floor).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of BMPA starting at 500 µM (due to fragment nature), executing 1:3 serial dilutions in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using acoustic liquid handling.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., JAK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment.

  • Initiation: Add 5 µL of ATP/Substrate mix. Critical Causality: The ATP concentration must be set exactly at the Km​ for the specific kinase. Setting ATP at Km​ balances assay sensitivity with physiological relevance, ensuring competitive inhibitors are accurately benchmarked. Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step causally halts the kinase reaction and depletes all unreacted ATP, eliminating background noise.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and introduce luciferase. Read luminescence on a microplate reader.

Protocol B: Orthogonal Validation (Thermal Shift Assay)

Because high concentrations of fragments like BMPA can cause assay interference or non-specific aggregation, orthogonal validation is strictly required.

Causality of Assay Choice: TSA measures the melting temperature ( Tm​ ) of the kinase. If BMPA is a true active-site binder, it will thermodynamically stabilize the folded protein, causing a measurable rightward shift ( ΔTm​ ) in the melting curve.

Step-by-Step Methodology:

  • Prepare a reaction mix containing 2 µM target kinase, 5x SYPRO Orange dye, and 200 µM BMPA in standard HEPES buffer.

  • Include a DMSO vehicle control (baseline Tm​ ) and a standard pyrazole inhibitor control (maximum ΔTm​ ).

  • Subject the plate to a thermal gradient from 25°C to 95°C (ramp rate of 0.05°C/s) in a real-time PCR machine.

  • Calculate the first derivative of the fluorescence emission curve to identify the Tm​ . A ΔTm​≥1.5°C confirms direct, specific target engagement by BMPA.

Conclusion

Benchmarking 1-butyl-5-methyl-1H-pyrazol-3-amine against standard pyrazole inhibitors reveals its utility not as a standalone therapeutic, but as a highly efficient structural anchor. By leveraging self-validating biochemical assays and focusing on Ligand Efficiency metrics, researchers can confidently utilize this compound as a foundational building block for synthesizing next-generation, high-affinity kinase inhibitors.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (via PMC). Available at:[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Ligand Efficiency Metrics in Drug Discovery. Nature Reviews Drug Discovery. Available at: [Link]

Validation

Inter-Laboratory Validation of 1-Butyl-5-methyl-1H-pyrazol-3-amine Assay: UHPLC vs. Legacy HPLC Comparison

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol Executive Summary The accurate quantification of intermediate buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The accurate quantification of intermediate building blocks is a critical component of pharmaceutical quality control. 1-butyl-5-methyl-1H-pyrazol-3-amine (CAS 73616-26-9) is a highly versatile pyrazole derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. However, transferring analytical methods for such amine-containing heterocycles across global laboratory networks often introduces variability due to differences in instrumentation and column chemistry.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a modernized Ultra-High Performance Liquid Chromatography (UHPLC-UV) assay against a Legacy HPLC-UV method. Furthermore, this document provides a self-validating, step-by-step protocol for inter-laboratory co-validation, ensuring strict compliance with the latest ICH Q2(R2) guidelines for analytical procedure lifecycle management[2][3].

Mechanistic Rationale & Analytical Challenges

Developing a robust assay for 1-butyl-5-methyl-1H-pyrazol-3-amine requires navigating specific physicochemical challenges:

  • Secondary Interactions (Peak Tailing): The molecule features a primary amine group ( −NH2​ ) attached to a pyrazole ring. At a neutral pH, this basic amine interacts strongly with unreacted, acidic silanol groups on traditional silica-based stationary phases. This causes severe peak tailing, which compromises integration accuracy and repeatability.

  • Causality in Method Design: To mitigate this, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 3.0 using 0.1% Trifluoroacetic acid). The low pH fully protonates the amine (preventing mixed-mode retention) and suppresses silanol ionization, yielding sharp, symmetrical peaks.

  • Detection Strategy: The conjugated π -system of the pyrazole ring provides strong ultraviolet (UV) chromophoric activity, making UV detection at 235 nm highly specific and sensitive for this assay without the need for complex derivatization.

Method Comparison: UHPLC-UV vs. Legacy HPLC-UV

When scaling an assay from a central R&D lab to global Contract Manufacturing Organizations (CMOs), laboratories must often bridge the gap between modern UHPLC systems and legacy HPLC equipment. Table 1 objectively compares the two approaches to justify the transition to UHPLC while maintaining backward compatibility for method transfer.

Table 1: Chromatographic Performance & Efficiency Comparison

ParameterLegacy HPLC-UV (Site 1)Modern UHPLC-UV (Site 2)Scientific Causality & Operational Advantage
Column Chemistry C18, 5 µm, 150 x 4.6 mmC18 (End-capped), 1.7 µm, 50 x 2.1 mmSub-2 µm particles drastically reduce eddy diffusion, increasing theoretical plates and resolution.
Flow Rate 1.0 mL/min0.4 mL/minNarrow-bore columns require lower flow rates, reducing solvent consumption by >80%.
Injection Volume 10.0 µL1.0 µLPrevents column overloading and minimizes sample matrix effects in the highly sensitive UHPLC system.
Run Time 15.0 min3.5 minShorter diffusion paths in UHPLC allow for higher linear velocities without losing efficiency, increasing throughput.
Tailing Factor ( As​ ) 1.451.08Advanced end-capping in modern UHPLC columns eliminates residual silanol interactions with the pyrazole amine.

Inter-Laboratory Co-Validation Workflow

Under the modernized ICH Q2(R2) and ICH Q14 frameworks, analytical method transfer is no longer a simple tick-box exercise. It requires a lifecycle approach. Co-validation can be utilized to demonstrate that the analytical procedure meets predefined performance criteria using data generated at multiple sites, satisfying the requirements of analytical procedure transfer[2][4].

G cluster_labs Parallel Site Execution A Method Development (Sponsor Lab) B ICH Q2(R2) Co-Validation Protocol Generation A->B C Site 1: Legacy HPLC-UV (Intermediate Precision) B->C D Site 2: UHPLC-UV (Reproducibility) B->D E Statistical Equivalence (ANOVA & %RSD) C->E D->E F Final Validation Report (Regulatory Submission) E->F

Inter-laboratory co-validation workflow for assay transfer per ICH Q2(R2).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol integrates a System Suitability Test (SST) . An assay is only valid if the system proves it is capable of performing the analysis on the day of testing.

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Causality: TFA acts as an ion-pairing agent, masking silanols and preventing amine tailing.

  • Organic Phase (Mobile Phase B): 100% LC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents peak distortion (solvent effects) upon injection.

Phase 2: Standard Preparation
  • Accurately weigh 25.0 mg of 1-butyl-5-methyl-1H-pyrazol-3-amine reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume (Concentration: 0.5 mg/mL).

Phase 3: System Suitability Testing (The Self-Validating Step)

Before analyzing any unknown samples or validation batches, inject the standard solution (0.5 mg/mL) in five replicates. The system must meet the following ICH-aligned criteria[3]:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( As​ ): 1.5

  • Theoretical Plates ( N ): 5,000 (HPLC) or 20,000 (UHPLC)

  • Action: If SST fails, halt the workflow. Troubleshoot the column, mobile phase, or pump seals before proceeding.

Phase 4: Execution of Validation Parameters
  • Linearity: Inject standards ranging from 50% to 150% of the nominal concentration (0.25 to 0.75 mg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the compound into a placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Intermediate Precision: Have a second analyst, on a different day, using a different lot of mobile phase, repeat the assay[5].

Quantitative Validation Results (Inter-Laboratory Data)

The following data summarizes the results of the co-validation study executed between Site 1 (Legacy HPLC) and Site 2 (UHPLC). The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose across all deployment environments[2][4].

Table 2: ICH Q2(R2) Inter-Laboratory Validation Results

Validation ParameterAcceptance CriteriaSite 1 Results (HPLC)Site 2 Results (UHPLC)Status
Linearity ( R2 ) 0.9990.99940.9999PASS
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 100.8%99.6% - 100.2%PASS
Repeatability (%RSD, n=6) 2.0%0.95%0.38%PASS
Intermediate Precision (%RSD) 2.0%1.22%0.51%PASS
Reproducibility (Inter-Lab %RSD) 3.0%\multicolumn{2}{c}{Combined Inter-Lab %RSD: 1.45% }PASS

Data Interpretation: Both methods successfully met the strict ICH Q2(R2) acceptance criteria. However, the UHPLC method at Site 2 demonstrated superior precision (0.38% vs 0.95% repeatability) and tighter accuracy recoveries. The combined inter-laboratory reproducibility of 1.45% confirms that the assay is statistically equivalent across both platforms, allowing for seamless regulatory submission and global method transfer.

Conclusion & Best Practices

The inter-laboratory validation of the 1-butyl-5-methyl-1H-pyrazol-3-amine assay highlights the critical importance of understanding a molecule's physicochemical properties when designing an analytical method. By controlling the ionization state of the pyrazole's primary amine, we established a robust foundation that translated successfully from a legacy HPLC system to a modern UHPLC platform.

For organizations looking to modernize their analytical control strategies, adopting a co-validation approach under ICH Q2(R2)[2] not only ensures regulatory compliance but also significantly reduces the time and resources required for method transfer between sponsor laboratories and contract manufacturing sites.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • 1-butyl-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information NextSDS URL
  • ICH and FDA Guidelines for Analytical Method Validation Lab Manager URL
  • ICH Q2(R2)
  • Q 2 (R1)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-butyl-5-methyl-1H-pyrazol-3-amine

Standard Operating Procedure & Safety Guide: Handling 1-Butyl-5-methyl-1H-pyrazol-3-amine As a Senior Application Scientist, I cannot overstate the importance of rigorous, mechanistically grounded safety protocols when h...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 1-Butyl-5-methyl-1H-pyrazol-3-amine

As a Senior Application Scientist, I cannot overstate the importance of rigorous, mechanistically grounded safety protocols when handling functionalized pyrazole-amines. 1-Butyl-5-methyl-1H-pyrazol-3-amine is a highly reactive building block widely utilized in drug discovery and agrochemical synthesis. However, its primary amine functionality and basic pyrazole core classify it as a severe Class 8 Corrosive.

This guide moves beyond generic safety data to provide the causality behind our operational protocols, ensuring a self-validating system of protection for researchers.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative hazard parameters of the chemical ()[1].

ParameterValue / Description
Chemical Name 1-Butyl-5-methyl-1H-pyrazol-3-amine
CAS Number 73616-26-9
Molecular Weight 153.23 g/mol
Hazard Class Class 8 (Corrosive Substances)
UN Number UN 2735 (Amines, liquid, corrosive, n.o.s.)
Packing Group III
GHS Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage ()[2]

The Mechanistic "Why": Understanding Amine Corrosivity

Standard laboratory safety often relies on generalized rules, but handling Class 8 amines requires specific mechanistic awareness. When exposed to biological tissue, alkaline corrosives like 1-butyl-5-methyl-1H-pyrazol-3-amine do not merely cause surface burns; they induce liquefaction necrosis ()[3].

Unlike strong acids, which typically cause coagulation necrosis (forming a protein eschar that limits further tissue penetration), strong bases saponify cellular lipids and solubilize structural proteins[3]. This allows the chemical to penetrate deeply and continuously into the tissue long after the initial exposure. Consequently, immediate and prolonged flushing is critical, and standard thin-film lab gloves are entirely insufficient.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the saponification risks, the following PPE is strictly required for any operational handling:

  • Hand Protection: Use heavy-duty Butyl rubber or Nitrile gloves (minimum 0.4 mm thickness). Causality: Natural rubber (latex) degrades rapidly upon contact with basic organic amines and provides zero permeation resistance ()[4].

  • Eye & Face Protection: Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1) paired with a full-face shield. Causality: The severe risk of permanent corneal damage via lipid saponification necessitates dual-layer protection against splashes[3].

  • Body Protection: A chemical-resistant lab coat or PVC apron. Do not wear exposed synthetic fabrics that can melt or trap chemicals against the skin[4].

  • Respiratory Protection: Handle exclusively within a certified Class II fume hood. If ventilation is compromised, a full-face respirator equipped with a Type AK-P filter (specific for ammonia, amines, and particulates) is mandatory[3].

Operational Workflow: Aliquoting and Transfer

Trustworthiness in the lab is built on reproducible, step-by-step methodologies.

Step 1: Pre-Operational Readiness

  • Verify that the nearest emergency eyewash and safety shower have been tested and flushed within the last week.

  • Clear the fume hood of all clutter, especially incompatible materials such as Class 3 flammables, Class 5 oxidizers, and strong mineral acids ()[5].

  • Don all required PPE (Butyl gloves, goggles, face shield, chemical-resistant coat).

Step 2: Transfer Protocol

  • Lower the fume hood sash to the lowest workable height (typically 12-18 inches) to create a physical barrier between the operator's face and the vessel.

  • Place the reagent bottle in a secondary containment tray to capture any localized drips.

  • Using a chemically compatible glass or PTFE syringe/pipette, transfer the required volume. Avoid using standard plastic micropipette tips if prolonged contact is expected, as some plastics may leach or degrade under basic conditions.

Step 3: Post-Handling & Decontamination

  • Seal the primary container tightly and wipe the exterior with a dry, inert absorbent wipe before returning it to the Class 8 corrosives cabinet.

  • Rinse all reusable glassware with a dilute, weak acid (e.g., 5% citric acid) inside the fume hood to safely neutralize residual amine, followed by copious amounts of water.

Emergency Response & Spill Mitigation

In the event of an exposure or spill, immediate action dictates the clinical outcome.

Critical Rule:Never attempt to neutralize a chemical burn on the skin. Acid-base neutralization is highly exothermic; applying an acid to an amine burn on human tissue will generate severe heat, exacerbating the tissue destruction[5].

SpillResponse Start Incident: Spill or Exposure Assess Assess Incident Type Start->Assess Personnel Personnel Exposure (Skin/Eyes) Assess->Personnel Human Contact Spill Chemical Spill (Fume Hood / Bench) Assess->Spill Environmental Flush Flush with Water (15-30 mins) & Remove PPE Personnel->Flush Ventilate Isolate Area & Maximize Ventilation Spill->Ventilate Medical Seek Immediate Medical Attention Flush->Medical Absorb Absorb with Inert Material / Sand Ventilate->Absorb Dispose Dispose as Class 8 Corrosive Waste Absorb->Dispose

Fig 1. Emergency response and spill mitigation workflow for Class 8 corrosive amines.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood exhaust is operating at maximum capacity.

  • Don Emergency PPE: If the spill is outside the hood, responders must wear PVC suits and AK-P filtered respirators[3].

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads). Do not use combustible materials like sawdust, which can react with strong bases ()[5].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area with a dilute acetic or citric acid solution to neutralize trace alkalinity, followed by a final water wash[5].

Waste Disposal Plan

Proper logistical planning for waste ensures environmental compliance and prevents dangerous downstream reactions.

  • Segregation: 1-Butyl-5-methyl-1H-pyrazol-3-amine waste must be strictly segregated from Class 3 (Flammables), Class 4 (Flammable Solids), Class 5 (Oxidizers), and concentrated mineral acids to prevent violent exothermic reactions[5].

  • Storage: Store waste in vented HDPE carboys within secondary containment.

  • Labeling: Clearly label as "Hazardous Waste - Class 8 Corrosive (Amine, Basic)".

  • Disposal: Must be removed by a licensed hazardous waste contractor for professional incineration or chemical neutralization.

References

  • 1-butyl-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information Source: NextSDS URL:[Link]

  • Oleylamine Safety Data Sheet Source: Novachem URL:[Link]

  • Safe Method of Use HSNO Class 8 - Corrosives Source: University of Otago URL:[Link]

Sources

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